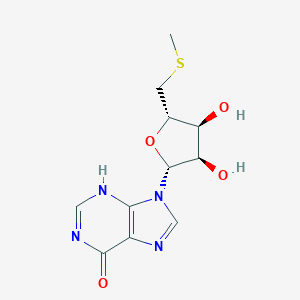

5'-Deoxy-5'-methylthioinosine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYLOXCSJFJFKA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938256 | |

| Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17298-58-7 | |

| Record name | 5'-Methylthioinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Interconversion Pathways of 5 Deoxy 5 Methylthioinosine

Participation in Purine (B94841) Salvage Metabolism

Phosphorolysis to Hypoxanthine (B114508) and Pentose-1-Phosphate by Purine Nucleoside Phosphorylase (PNP)

A key catabolic fate of MTI is its phosphorolytic cleavage by purine nucleoside phosphorylase (PNP). This enzyme catalyzes the breakdown of the N-glycosidic bond in MTI, yielding the purine base hypoxanthine and 5-methylthioribose-1-phosphate. nih.govhmdb.ca This reaction is a crucial step in the purine salvage pathway, allowing the cell to recycle the purine moiety from MTI.

The efficiency of this reaction can vary between organisms. For instance, the PNP from the malaria parasite Plasmodium falciparum (PfPNP) effectively catalyzes the phosphorolysis of MTI. uniprot.orgdrugbank.com This activity is significant as it provides a source of hypoxanthine necessary for the synthesis of nucleic acids in the parasite. uniprot.orgdrugbank.com In contrast, human PNP does not efficiently catalyze the phosphorolysis of MTI. plos.org

Contribution to Cellular Nucleotide Pool Replenishment

The products of MTI phosphorolysis directly contribute to the replenishment of the cellular nucleotide pool. The released hypoxanthine can be converted to inosine (B1671953) monophosphate (IMP) by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is a central precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of RNA and DNA.

Furthermore, the 5-methylthioribose-1-phosphate generated from MTI cleavage can be channeled into the methionine salvage pathway. nih.govhmdb.ca This pathway ultimately regenerates methionine, an essential amino acid crucial for protein synthesis and as the precursor for S-adenosylmethionine (SAM), a universal methyl group donor. Therefore, the breakdown of MTI serves a dual purpose: salvaging the purine base and recycling the methylthio group for methionine synthesis. In some human leukemic cell lines, MTI has been shown to serve as a source of methionine. nih.gov

Comparative Metabolic Pathways Across Biological Systems

The metabolic pathways involving MTI exhibit notable variations across different biological kingdoms, reflecting adaptations to specific physiological needs and environments.

Mammalian Metabolic Schema for 5'-Deoxy-5'-methylthioinosine Processing

In mammals, the primary enzyme responsible for the catabolism of a related compound, 5'-deoxy-5'-methylthioadenosine (MTA), is MTA phosphorylase (MTAP). nih.govnih.gov MTAP cleaves MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. nih.gov While MTI is not a primary metabolite in the main mammalian pathway, its precursor, MTA, is a byproduct of polyamine biosynthesis. nih.gov The adenine produced from MTA cleavage is a principal source of free adenine in human cells. nih.gov Some studies on cultured human leukemic cells have shown that they can convert MTI to methionine, indicating the presence of the necessary enzymatic machinery, with the conversion being dependent on purine nucleoside phosphorylase. nih.gov

Table 1: Key Enzymes in Mammalian MTI-Related Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

| MTA Phosphorylase (MTAP) | Phosphorolytic cleavage | 5'-deoxy-5'-methylthioadenosine (MTA) | Adenine, 5-methylthioribose-1-phosphate |

| Purine Nucleoside Phosphorylase (PNP) | Phosphorolytic cleavage | This compound (MTI) | Hypoxanthine, 5-methylthioribose-1-phosphate |

Microbial Metabolic Variations (e.g.,Pseudomonas aeruginosa,Escherichia coli,Rhodospirillum rubrum)

Microbial metabolism of sulfur-containing nucleosides like MTA and MTI displays significant diversity.

In Pseudomonas aeruginosa, MTA is metabolized by a separate MTA deaminase and 5'-methylthioinosine (B12296304) phosphorylase, which results in the formation of 5-(methylthio)ribose-1-phosphate and hypoxanthine. pnas.org

Escherichia coli, particularly extraintestinal pathogenic strains (ExPEC), possess a bifunctional, oxygen-independent salvage pathway for both 5'-deoxyadenosine (B1664650) and MTA. osti.gov This pathway involves a nucleosidase and a kinase, followed by an isomerase and an aldolase, to salvage these compounds into adenine, dihydroxyacetone phosphate (B84403), and other metabolites. osti.gov This pathway is notably absent in commensal E. coli strains. nih.gov

The metabolically versatile bacterium Rhodospirillum rubrum has a novel, oxygen-independent pathway for MTA metabolism called the MTA-isoprenoid shunt, which functions under both aerobic and anaerobic conditions. nih.govkarger.com This pathway involves an MTA phosphorylase and a 5-(methylthio)ribose-1-phosphate isomerase. pnas.org R. rubrum can utilize MTA as a sulfur source anaerobically. nih.gov A distinct anaerobic methionine salvage pathway in R. rubrum also couples MTA metabolism to ethylene (B1197577) formation. pnas.org

Table 2: Microbial Metabolic Pathways for MTI-Related Compounds

| Organism | Key Pathway/Enzyme(s) | Metabolic End Products |

| Pseudomonas aeruginosa | MTA deaminase, 5'-methylthioinosine phosphorylase | 5-(methylthio)ribose-1-P, Hypoxanthine |

| Escherichia coli (ExPEC) | Bifunctional salvage pathway (nucleosidase, kinase, isomerase, aldolase) | Adenine, Dihydroxyacetone phosphate |

| Rhodospirillum rubrum | MTA-isoprenoid shunt, Anaerobic MSP | Methionine, Ethylene |

Parasitic Metabolic Peculiarities (e.g.,Plasmodium falciparum)

The malaria parasite Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from its host. plos.org This dependency makes its purine salvage pathway a critical area of study for antimalarial drug development.

In P. falciparum, the polyamine biosynthetic pathway produces MTA. plos.org Unlike its human host, the parasite lacks MTA phosphorylase. plos.org Instead, it utilizes a two-step process to salvage the purine from MTA. First, P. falciparum adenosine deaminase (PfADA) converts MTA to MTI, a metabolite not typically found in mammals. plos.orgplos.org Subsequently, P. falciparum purine nucleoside phosphorylase (PfPNP) catalyzes the phosphorolysis of MTI to hypoxanthine and 5-methylthioribose-1-phosphate. uniprot.orgdrugbank.comasm.org This unique pathway highlights a significant metabolic difference between the parasite and its host. The hypoxanthine generated is then used for nucleic acid synthesis. uniprot.orgdrugbank.com The disruption of PfPNP has been shown to be detrimental to the parasite's growth. uniprot.org

Table 3: Comparison of MTI-Related Metabolism in P. falciparum and Humans

| Feature | Plasmodium falciparum | Human Host |

| MTA Catabolism | PfADA converts MTA to MTI, then PfPNP converts MTI to Hypoxanthine | MTAP converts MTA to Adenine |

| Key Enzymes | PfADA, PfPNP | MTAP |

| MTI as a Metabolite | Present and crucial for purine salvage | Not a primary metabolite |

Enzymological Investigations of 5 Deoxy 5 Methylthioinosine Processing

Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a ubiquitous enzyme that plays a central role in the catabolism and recycling of purine nucleosides. researchgate.net It catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine ribonucleosides and deoxyribonucleosides to yield the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. researchgate.net While typically associated with common purine nucleosides, certain PNPs, notably from the malaria parasite Plasmodium falciparum (PfPNP), exhibit significant activity towards MTI. plos.org

Substrate Recognition and Catalytic Efficiency towards 5'-Deoxy-5'-methylthioinosine

The ability of certain PNPs to recognize and process MTI is a key feature that distinguishes them from their mammalian counterparts. Plasmodium falciparum PNP (PfPNP), for instance, is unique in its capacity to efficiently catalyze the phosphorolysis of both standard purine nucleosides like inosine (B1671953) and 5'-methylthiopurine nucleosides such as MTI. plos.org This dual specificity is crucial for the parasite, as it links the purine salvage pathway directly with the metabolism of byproducts from polyamine synthesis. plos.orgproteopedia.org

The catalytic efficiency of PfPNP with MTI as a substrate is comparable to its efficiency with inosine, indicating that MTI is a physiologically relevant substrate for this enzyme. nih.gov In contrast, human PNP does not metabolize MTI, a distinction that has been exploited in the development of species-specific inhibitors. proteopedia.org The metabolic pathway in P. falciparum involves the deamination of 5'-methylthioadenosine (MTA) to MTI by adenosine (B11128) deaminase, followed by the phosphorolysis of MTI to hypoxanthine (B114508) by PfPNP. nih.govacs.org

Site-directed mutagenesis studies have been instrumental in identifying the structural determinants of this dual specificity. By creating mutants of PfPNP, researchers have been able to modulate the enzyme's activity towards MTI while preserving its activity with inosine, further highlighting the specific adaptations within the active site that accommodate the 5'-methylthio group. plos.org

Kinetic Characterization (Km, kcat values) for MTI as a Substrate

Kinetic analyses of PfPNP have provided quantitative insights into its efficiency in processing MTI. The catalytic efficiency, expressed as the kcat/Km ratio, for MTI is significant and underscores its role as a natural substrate for the parasite's enzyme.

Table 1: Kinetic Parameters of Wild-Type and Mutant P. falciparum PNP for Inosine and MTI

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Wild-Type PfPNP | Inosine | - | - | - | plos.org |

| Wild-Type PfPNP | MTI | - | - | - | plos.org |

| Tyr160Phe PfPNP | MTI | - | - | 7.1 x 10³ | plos.org |

| Val66Ile:Tyr160Phe PfPNP | MTI | - | - | 4.7 x 10³ | plos.org |

| Val73Ile:Tyr160Phe PfPNP | MTI | - | - | 4.6 x 10³ | plos.org |

Mutations in the active site of PfPNP can dramatically alter its catalytic efficiency for MTI. For example, the Tyr160Phe mutation results in a more than 10-fold decrease in the catalytic efficiency (kcat/Km) for MTI compared to the wild-type enzyme. plos.org This demonstrates the critical role of specific amino acid residues in the efficient processing of MTI.

Structural Basis of MTI Binding and Catalysis (e.g., PfPNP)

The crystal structure of PfPNP in complex with inhibitors has revealed the structural basis for its ability to accommodate MTI. The active site of PfPNP contains a hydrophobic pocket adjacent to the binding site for the 5'-hydroxyl group of the ribose moiety. proteopedia.org This pocket is suitably shaped to bind the 5'-methylthio group of MTI. plos.org

Key amino acid residues that form this hydrophobic pocket in PfPNP include Val66, Val73, and Tyr160. plos.org These residues are distinct from those found in the corresponding positions in PNPs from other organisms, such as Toxoplasma gondii (TgPNP), which cannot efficiently process MTI. plos.orgresearchgate.net In TgPNP, the corresponding residues are Ile68, Ile75, and Phe162. plos.org The substitution of these residues in PfPNP to mimic those in TgPNP leads to a significant reduction in MTI processing activity, confirming their importance in substrate specificity. plos.org The Tyr160 residue in PfPNP is considered particularly critical for the efficient binding and catalysis of MTI. plos.org

Mechanisms of Enzyme Inhibition by Designed Analogues

The unique ability of PfPNP to process MTI has made it an attractive target for the design of species-specific inhibitors. Transition state analogues, which are stable molecules that mimic the fleeting transition state of the enzymatic reaction, have proven to be particularly potent inhibitors. researchgate.net

For PfPNP, analogues of immucillin-H (a powerful inhibitor of many PNPs) have been synthesized with modifications to target the MTI binding site. plos.org One such analogue is 5'-methylthio-immucillin-H (MT-ImmH), which was specifically designed to resemble the transition state of MTI phosphorolysis. proteopedia.org MT-ImmH is a potent inhibitor of PfPNP, exhibiting slow-onset inhibition and a dissociation constant (Ki*) of 1.8 nM. plos.org This inhibitor is significantly more selective for PfPNP over human PNP, with a discrimination factor of 112. proteopedia.org

Another class of potent transition state analogue inhibitors are the DADMe-Immucillins. researchgate.net These inhibitors, such as DADMe-Immucillin-G, are effective against P. falciparum and function by blocking the purine salvage pathway. nih.gov The inhibition of PfPNP leads to a depletion of hypoxanthine, which is essential for the parasite's survival. nih.gov

Table 2: Inhibition of PNPs by Transition State Analogues

| Inhibitor | Enzyme | Dissociation Constant (Ki*) | Reference |

|---|---|---|---|

| MT-ImmH | PfPNP | 1.8 nM | plos.org |

| MT-ImmH | TgPNP | 290 nM | plos.org |

| MT-ImmH | PaMTIP | - | nih.gov |

| PhT-ImmH | PaMTIP | 35 pM | nih.gov |

| PhT-ImmH | PfPNP | 150 nM | nih.gov |

| MT-DADMe-ImmH | PaMTIP | - | nih.gov |

Methylthioinosine Phosphorylase (MTIP)

While some PNPs can process MTI, a more specialized enzyme, Methylthioinosine Phosphorylase (MTIP), has been identified that shows a strong preference for MTI as its substrate.

Identification and Characterization of Specific MTIP Enzymes (e.g., P. aeruginosa MTIP)

A specific MTI phosphorylase (MTIP) has been identified and characterized from the bacterium Pseudomonas aeruginosa. nih.govacs.org The gene PA3004 in P. aeruginosa PAO1 was initially annotated as a 5'-methylthioadenosine phosphorylase (MTAP), but the protein it encodes was found to be highly specific for MTI. nih.govacs.org This enzyme, termed PaMTIP, represents the only known example of a specific MTI phosphorylase. nih.govacs.org

PaMTIP does not utilize 5'-methylthioadenosine (MTA) as a substrate. nih.govacs.org Its preferred substrate is MTI, and while it can process inosine, its catalytic efficiency for inosine is 290-fold lower than for MTI. nih.govacs.org The metabolic pathway for MTA in P. aeruginosa involves its deamination to MTI, which is then phosphorolyzed by PaMTIP to hypoxanthine. nih.govacs.org

The crystal structure of PaMTIP has been determined, revealing a homotrimeric structure. nih.govacs.org The regions of the enzyme that bind the methylthioribose and phosphate (B84403) groups are similar to those in MTAPs, while the purine-binding region shares similarities with PNPs. nih.govacs.org The identification of this specific MTIP suggests that MTI may be a more widely distributed metabolite than previously thought. nih.gov Potent picomolar transition state analogue inhibitors have also been identified for PaMTIP, highlighting its potential as a therapeutic target. nih.govacs.org

Mechanistic Studies and Transition State Analysis

The phosphorolysis of this compound (DMTI), also referred to as S-methyl-5'-thioinosine (MTI), is catalyzed by S-methyl-5'-thioinosine phosphorylase (MTIP). This enzyme facilitates the cleavage of the glycosidic bond in MTI, yielding hypoxanthine and S-methyl-5-thio-alpha-D-ribose 1-phosphate. wikipedia.org

In-depth mechanistic studies, particularly on MTIP from Pseudomonas aeruginosa (PaMTIP), have revealed significant details about its catalytic action. The enzyme functions as a homotrimer with a three-fold symmetric structure. nih.govnih.gov The active site architecture shows similarities to other nucleoside phosphorylases; the region binding the methylthioribose and phosphate is akin to that of methylthioadenosine phosphorylases (MTAPs), while the purine-binding site resembles that of purine nucleoside phosphorylases (PNPs). nih.govrcsb.org

Transition state analysis has been a powerful tool in elucidating the enzymatic mechanism of nucleoside phosphorylases, including those acting on MTI. For human 5'-methylthioadenosine phosphorylase (MTAP), which can process related substrates, kinetic isotope effects (KIEs) and computational modeling have defined the transition state as having a dissociative SN1 character. nih.gov This involves the formation of a cationic center at the anomeric carbon with little bond order to the leaving purine base. nih.gov Specifically, the transition state is characterized by a ribooxocarbenium ion-like character. Studies on PaMTIP using potent transition state analogue inhibitors suggest an early dissociative transition state. nih.govnih.gov The tight binding of these inhibitors, with dissociation constants in the picomolar range, underscores the effectiveness of transition state mimicry. nih.gov For instance, inhibitors like PhT-ImmH bind with exceptional affinity, highlighting the importance of a hydrophobic substituent at the 5'-position for strong inhibition. nih.gov

The table below summarizes the dissociation constants for several transition state analogue inhibitors of PaMTIP.

| Inhibitor | Dissociation Constant (K_i*) (pM) |

| MT-ImmH | 35 |

| MT-DADMe-ImmH | Not specified in the provided text |

| PhT-ImmH | 35 |

Data sourced from Guan et al. (2011) nih.gov

Substrate Specificity and Evolutionary Divergence from Methylthioadenosine Phosphorylase (MTAP)

A key characteristic of S-methyl-5'-thioinosine phosphorylase (MTIP) is its distinct substrate specificity, which sets it apart from the more common 5'-methylthioadenosine phosphorylase (MTAP). The enzyme from Pseudomonas aeruginosa (PaMTIP) demonstrates a strong preference for MTI as its substrate. nih.govnih.gov Notably, it does not utilize 5'-methylthioadenosine (MTA) as a substrate, although MTA can act as a competitive inhibitor, suggesting it can bind to the active site but is not catalytically processed. nih.gov Inosine is a weak substrate for PaMTIP, with a kcat/Km value approximately 290-fold lower than that for MTI. nih.govnih.gov

This substrate specificity contrasts with enzymes like human MTAP, which primarily acts on MTA. nih.govnih.gov While some MTAPs and PNPs from other organisms can process MTI, it is generally a poor substrate for them. nih.gov For example, the purine nucleoside phosphorylase from Plasmodium falciparum (PfPNP) is capable of acting on both inosine and MTI. nih.govresearchgate.net

The evolutionary divergence between MTIP and MTAP is evident from both functional and structural analyses. PaMTIP represents the only known specific MTI phosphorylase. nih.gov Sequence and structural comparisons indicate that while MTIP belongs to the PNP/MTAP phosphorylase family, specific amino acid substitutions in the substrate-binding pocket are responsible for its shift in specificity from 6-aminopurines (like adenine (B156593) in MTA) to 6-oxopurines (like hypoxanthine in MTI). expasy.org The purine-binding site of PaMTIP shares more similarity with PNPs, while its methylthioribose and phosphate binding regions are more akin to those of MTAPs. nih.govrcsb.org This mosaic nature of the active site highlights the evolutionary adaptation of this enzyme to a specific metabolic niche.

The kinetic parameters for various substrates with PaMTIP are detailed in the table below, illustrating its substrate preference.

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 5'-Methylthioinosine (B12296304) (MTI) | 2.6 | 1.7 | 650,000 |

| Inosine | 22 | 0.05 | 2,200 |

| Adenosine | 23 | 0.003 | 130 |

| 5'-Methylthioadenosine (MTA) | Not a substrate | < 10⁻⁴ | - |

Data sourced from Guan et al. (2011) nih.gov

Adenosine Deaminase (ADA) in the Context of this compound Formation

The formation of this compound (MTI) is directly linked to the activity of adenosine deaminase (ADA) or, more specifically, S-methyl-5'-thioadenosine deaminase. In certain metabolic pathways, 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, is not directly phosphorolysed. nih.govnih.gov Instead, it is first deaminated to MTI. wikipedia.orggenome.jp This two-step process for MTA catabolism, involving deamination followed by phosphorolysis, is observed in organisms like Pseudomonas aeruginosa and Plasmodium falciparum. nih.govnih.gov

The enzyme responsible for this initial deamination step, S-methyl-5'-thioadenosine deaminase (EC 3.5.4.31), catalyzes the hydrolytic removal of the amino group from the adenine base of MTA to produce MTI and ammonia. wikipedia.orguniprot.org In Plasmodium vivax, the adenosine deaminase has been shown to catalyze the deamination of both adenosine to inosine and MTA to MTI. uniprot.org This dual specificity is not typical of mammalian adenosine deaminases. uniprot.org

A similar deamination reaction is also observed in the metabolism of 5'-deoxyadenosine (B1664650) (5dAdo) in some anaerobic organisms like Methanocaldococcus jannaschii. karger.com In this archaeon, a 5'-deoxyadenosine deaminase (DadD) converts 5dAdo to 5'-deoxyinosine (5dI). karger.comresearchgate.net This is then followed by the action of a methylthioinosine phosphorylase (MTIP) that cleaves 5dI. karger.com This suggests a broader role for deaminases in processing adenosine-containing compounds as a prerequisite for their subsequent phosphorolytic cleavage.

Cellular and Physiological Roles of 5 Deoxy 5 Methylthioinosine

Regulatory Roles in Polyamine Synthesis and Methionine Cycle Dynamics

5'-Deoxy-5'-methylthioinosine is intricately linked to the methionine salvage pathway and polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their synthesis generates 5'-methylthioadenosine (MTA) as a significant byproduct. researchgate.netresearchgate.net MTA itself is a potent inhibitor of enzymes involved in polyamine synthesis, such as spermidine (B129725) synthase. To maintain cellular homeostasis, MTA is recycled back into the methionine cycle.

In many organisms, this recycling process involves the conversion of MTA. In some pathways, MTA is deaminated to form this compound. nih.govpnas.orgnih.gov Subsequently, MTI is acted upon by a phosphorylase, such as purine (B94841) nucleoside phosphorylase (PNP), to yield hypoxanthine (B114508) and 5-methylthioribose-1-phosphate. nih.govnih.gov The latter is a precursor for the regeneration of methionine, thus completing the salvage pathway. nih.gov This conversion is critical, as evidenced in cultured human leukemic cells, where MTI can serve as a source of methionine, a function vital for cell survival. nih.gov In cells lacking the primary MTA-metabolizing enzyme, 5'-deoxy-5'-methylthioadenosine phosphorylase, the conversion of MTI to methionine via PNP becomes a key route for methionine salvage. nih.gov

Immunomodulatory Properties

Recent research has unveiled the significant immunomodulatory functions of this compound, particularly its ability to act as a signaling molecule that triggers innate immune responses.

Agonistic Activity towards Toll-like Receptor 8 (TLR8)

A pivotal discovery has been the identification of MTI as a natural agonist for Toll-like Receptor 8 (TLR8), a pattern recognition receptor involved in the innate immune system. nih.govnih.gov TLR8 is crucial for detecting pathogen-derived molecules, and MTI, being an intermediate in the purine salvage pathway of pathogens like Plasmodium falciparum, serves as such a molecule. nih.govplos.org The stimulatory activity of MTI on TLR8 can be significantly enhanced by co-incubation with poly(dT) or RNA from synthetic or pathogen sources. nih.gov

Activation of Downstream Immune Signaling Pathways (e.g., NF-κB, IL-6, IL-1β production)

The activation of TLR8 by this compound initiates a cascade of downstream signaling events within immune cells. This signaling prominently involves the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.govresearchgate.net Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of pro-inflammatory genes. This leads to the production and secretion of key cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.govresearchgate.netuni-marburg.de For instance, in human monocytes, MTI derived from P. falciparum can lead to TLR8-dependent production of IL-6. nih.gov

| Receptor | Agonist | Key Downstream Pathway | Major Cytokines Induced |

| TLR8 | This compound (MTI) | NF-κB | IL-6, IL-1β |

Implications for Pathogen Recognition and Host Immune Response

The recognition of MTI by TLR8 represents a significant mechanism for the host's innate immune system to detect the presence of certain pathogens. nih.gov Since MTI is a metabolic intermediate in organisms like Plasmodium falciparum but not in humans, it serves as a distinct pathogen-associated molecular pattern (PAMP). plos.org The subsequent activation of immune cells and the production of pro-inflammatory cytokines like IL-6 and IL-1β are critical components of the initial host defense against infection. nih.gov This response can help to control pathogen replication and to shape the ensuing adaptive immune response.

Contribution to Cellular Energy Metabolism and Carbon Flux

In certain pathogenic bacteria, this compound, through its precursor MTA, can be utilized as a source of carbon, thereby contributing to cellular energy metabolism. This is particularly evident in some extraintestinal pathogenic E. coli (ExPEC) strains that possess the dihydroxyacetone phosphate (B84403) (DHAP) shunt pathway. nih.govnih.govasm.org

This metabolic pathway converts 5'-deoxy-nucleosides, including those derived from MTA, into dihydroxyacetone phosphate (DHAP), a key intermediate in central carbon metabolism, and an aldehyde. nih.govasm.org By funneling these byproducts of S-adenosyl-l-methionine (SAM) dependent reactions into glycolysis, the DHAP shunt enables these bacteria to use them as growth substrates. nih.govbiorxiv.org This capability may provide a survival advantage in specific host environments where other carbon sources are scarce. nih.govasm.org This function highlights a role for the metabolism of MTI-related compounds beyond simple detoxification or salvage, integrating it directly into the core energy-producing pathways of these organisms.

Functional Significance in Pathogenic Organisms (e.g., Plasmodium, pathogenic E. coli, P. aeruginosa)

The metabolism and function of this compound and its precursor MTA are of particular importance in several pathogenic organisms.

Plasmodium falciparum : The malaria parasite is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from its host. plos.orgplos.org The parasite's purine salvage pathway is unique in its ability to process methylthiopurines. plos.orgnih.gov P. falciparum adenosine (B11128) deaminase (PfADA) converts MTA to MTI, which is then acted upon by P. falciparum purine nucleoside phosphorylase (PfPNP) to produce hypoxanthine, a central precursor for nucleic acid synthesis. plos.orgplos.orguniprot.org This pathway is not only crucial for the parasite's survival by allowing it to recycle purines from polyamine synthesis but also exposes it to the host's immune system through the production of MTI, a TLR8 agonist. nih.govplos.org

Pathogenic E. coli : As mentioned previously, certain ExPEC strains can utilize MTA and other 5'-deoxy-nucleosides as a carbon source for growth via the DHAP shunt. nih.govasm.org This metabolic flexibility could be advantageous for these pathogens in colonizing extraintestinal sites, such as the urinary tract, where nutrient availability may differ from the gut. nih.govbiorxiv.org

Pseudomonas aeruginosa : This opportunistic pathogen possesses an unusual metabolic pathway for MTA. It involves the deamination of MTA to MTI by a specific MTA deaminase, followed by the phosphorolysis of MTI by a novel and specific S-methyl-5'-thioinosine phosphorylase (MTIP). nih.govnih.govnih.govwikipedia.org This enzyme is distinct in that it preferentially uses MTI as a substrate and not MTA. nih.govuniprot.org This metabolic route is linked to quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation, making the enzymes of this pathway potential therapeutic targets. nih.govnih.gov

| Pathogen | Role of this compound (or its metabolic pathway) | Key Enzymes |

| Plasmodium falciparum | Purine salvage from polyamine synthesis byproduct (MTA); generation of an immune-stimulatory PAMP. | PfADA, PfPNP |

| Pathogenic E. coli | Carbon and energy source via the DHAP shunt. | Pfs (MtnN), MtnK, MtnA, Ald2 |

| Pseudomonas aeruginosa | Intermediate in a unique MTA degradation pathway linked to quorum sensing. | MTA deaminase, S-methyl-5'-thioinosine phosphorylase (MTIP) |

Advanced Methodologies for Research on 5 Deoxy 5 Methylthioinosine

Analytical Techniques for Quantification and Detection

Accurate measurement of 5'-DMTI in biological matrices is fundamental to understanding its metabolic significance. Researchers employ a range of highly sensitive and specific techniques to detect and quantify this nucleoside.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 5'-DMTI and its related metabolites from complex biological samples. The versatility of HPLC allows for various configurations, often employing reversed-phase columns to separate compounds based on their hydrophobicity.

A common approach involves chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component, often with a modifying agent like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orgnih.gov

Advanced detection methods coupled with HPLC enhance sensitivity and specificity:

UV Detection: Ultraviolet (UV) detection is a robust method for quantifying compounds that absorb UV light. researchgate.netmdpi.commdpi.com For purine-containing molecules like 5'-DMTI, detection is typically set at a wavelength where the purine (B94841) ring exhibits maximum absorbance, generally around 260 nm. While effective, UV detection can sometimes be limited by interferences from other co-eluting compounds in complex biological samples. researchgate.net

Tandem Mass Spectrometry (MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for the quantification of 5'-DMTI. nih.govnih.govnih.govresearchgate.netd-nb.info This technique allows for the precise measurement of the compound even at very low concentrations. In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). The resulting ion is selected and fragmented, and the specific fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target molecule. d-nb.info For instance, a liquid chromatography electrospray ionization tandem mass spectrometry method was developed for the absolute quantification of the closely related 5'-deoxy-5'-methylthioadenosine (MTA), achieving a limit of detection of 62.5 pM. nih.gov The use of a stable isotope-labeled internal standard, such as [¹³C₅]-MTA, is crucial for correcting for matrix effects and ensuring high accuracy. nih.gov

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. |

| Specificity | Moderate; can be affected by co-eluting compounds. | High; based on specific mass transitions. nih.govd-nb.info |

| Sensitivity | Generally in the micromolar to high nanomolar range. | High; can reach picomolar to femtomolar levels. nih.govnih.gov |

| Internal Standard | Typically a structurally similar compound. | Ideally a stable isotope-labeled version of the analyte. nih.gov |

Radioimmunoassay (RIA) and Isotope-Labeling Studies for Metabolic Tracing

Radioimmunoassay (RIA) is a highly sensitive immunological technique that can be used for the quantification of 5'-DMTI. koreascience.krnih.govrevvity.comnih.gov This competitive binding assay relies on the use of a specific antibody that recognizes the target molecule and a radiolabeled form of the molecule, which acts as a tracer. revvity.com

The principle of RIA involves a competition between the unlabeled 5'-DMTI in a sample and a fixed amount of radiolabeled 5'-DMTI for a limited number of antibody binding sites. revvity.com As the concentration of unlabeled 5'-DMTI increases, it displaces the radiolabeled version from the antibody, leading to a decrease in the bound radioactivity. By measuring the radioactivity of the bound fraction, a standard curve can be generated to determine the concentration of 5'-DMTI in unknown samples. A radioimmunoassay developed for 5'-deoxy-5'-methylthioadenosine (MTA) demonstrated a lower limit of detection of 100 fmol per tube. koreascience.kr

Isotope-labeling studies are instrumental in tracing the metabolic fate of 5'-DMTI within a biological system. kuleuven.bemdpi.comscripps.edu In these experiments, cells or organisms are supplied with a precursor molecule that is enriched with a stable isotope, such as ¹³C or ¹⁵N. As the precursor is metabolized, the isotope becomes incorporated into downstream metabolites, including 5'-DMTI. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the flow of the isotope through the metabolic network, providing a dynamic view of pathway activity. mdpi.com For example, pulse-chase labeling experiments have been used to investigate the effects of 5'-deoxy-5'-methylthioadenosine on the metabolism of S-adenosyl methionine. nih.gov

| Technique | Principle | Key Findings/Applications |

| Radioimmunoassay (RIA) | Competitive binding between unlabeled analyte and a radiolabeled tracer for a specific antibody. revvity.com | Highly sensitive detection of MTA with a detection limit of 100 fmol per tube. koreascience.kr |

| Isotope-Labeling | Tracing the incorporation of stable isotopes from labeled precursors into downstream metabolites. kuleuven.bemdpi.com | Elucidating the metabolic fate of 5'-DMTI and its impact on related pathways, such as S-adenosyl methionine metabolism. nih.gov |

Mass Spectrometry-based Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within a biological system, has become a powerful tool for elucidating the metabolic pathways in which 5'-DMTI is involved. mdpi.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a key analytical platform in metabolomics due to its high sensitivity, resolution, and throughput. scripps.edu

In a typical metabolomics workflow, metabolites are extracted from biological samples and analyzed by LC-MS to generate a profile of the metabolome. By comparing the metabolite profiles of cells or tissues under different conditions (e.g., with and without a specific genetic modification or drug treatment), researchers can identify changes in the levels of 5'-DMTI and other related metabolites. This information can then be used to infer the activity of metabolic pathways. For example, a quantitative analysis of MTA in melanoma cells using LC-MS/MS revealed a fourfold increase in intracellular MTA concentration in cells lacking the enzyme methylthioadenosine phosphorylase (MTAP), confirming the hypothesized accumulation of MTA in these cancer cells. nih.gov

Stable isotope-assisted metabolomics further enhances the ability to map metabolic pathways by providing flux information. scripps.edu By tracing the incorporation of labeled atoms from a precursor into the metabolome, it is possible to reconstruct the metabolic network and quantify the flow of metabolites through different pathways. scripps.edu

Biochemical and Biophysical Characterization of Enzyme Interactions

Understanding the interactions between 5'-DMTI and the enzymes that metabolize it is crucial for elucidating its biological function and for the development of therapeutic agents that target these enzymes.

Enzyme Kinetic Assays (e.g., Michaelis-Menten kinetics, inhibition kinetics)

Enzyme kinetic assays are used to determine the rates of enzyme-catalyzed reactions and to characterize the interactions between enzymes, substrates, and inhibitors. nih.govnih.govnih.govresearchgate.net

Michaelis-Menten kinetics describe the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). du.ac.in The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity. For example, the Mycobacterium tuberculosis 5'-deoxyadenosine (B1664650)/5'-methylthioadenosine nucleosidase has a Km value of 10.9 µM for its preferred substrate, 5'-deoxyadenosine. nih.gov

Inhibition kinetics are used to characterize the mechanism of action of enzyme inhibitors. nih.govnih.govresearchgate.netyoutube.com By measuring the reaction rate at different substrate and inhibitor concentrations, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme. Various adenosine (B11128) acyclonucleoside derivatives have been shown to be competitive inhibitors of 5'-deoxy-5'-methylthioadenosine phosphorylase, with Ki values in the micromolar to nanomolar range. nih.gov For instance, 5'-deoxy-DADMe-Immucillin-A was found to be a potent inhibitor of the Mycobacterium tuberculosis 5'-deoxyadenosine/5'-methylthioadenosine nucleosidase with a dissociation constant of 640 pM. nih.gov

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value |

| M. tuberculosis 5'-deoxyadenosine/ 5'-methylthioadenosine nucleosidase | 5'-deoxyadenosine (substrate) | Km | 10.9 µM nih.gov |

| M. tuberculosis 5'-deoxyadenosine/ 5'-methylthioadenosine nucleosidase | 5'-deoxy-DADMe-Immucillin-A (inhibitor) | Ki | 0.64 nM nih.gov |

| Murine Sarcoma 180 MeSAdo phosphorylase | 2-halogenated acyloadenosine derivatives (inhibitors) | Ki | 10⁻⁶ to 10⁻⁵ M nih.gov |

| Murine Sarcoma 180 MeSAdo phosphorylase | 9-(1,3-dihydroxy-2-propoxymethyl)adenine derivatives (inhibitors) | Ki | 2-7 x 10⁻⁷ M nih.gov |

Protein Crystallography and X-ray Diffraction for Structural Elucidation of Enzyme-Ligand Complexes

Protein crystallography and X-ray diffraction are powerful techniques used to determine the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. nih.govrcsb.orgebi.ac.uknih.govrcsb.orgnih.gov This structural information is invaluable for understanding the molecular basis of substrate recognition, catalysis, and inhibition.

The process involves crystallizing the protein of interest, either alone or in complex with a ligand such as 5'-DMTI or an inhibitor. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be determined.

The crystal structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) has been determined at 1.7 Å resolution. nih.gov This high-resolution structure revealed that MTAP is a trimer and provided detailed insights into the architecture of the active site. The structures of MTAP in complex with adenine (B156593) and with methylthioadenosine and sulfate (B86663) have also been determined, providing a map of the active site and suggesting roles for specific amino acid residues in substrate binding and catalysis. nih.gov Furthermore, the crystal structure of human MTAP in complex with the inhibitor butylthio-DADMe-Immucillin-A has been solved at 1.96 Å resolution, offering a detailed view of how the inhibitor binds to the active site. rcsb.org This structural information is critical for the rational design of more potent and specific inhibitors of MTAP for therapeutic applications.

| Enzyme | Ligand | Resolution | PDB ID |

| Human 5'-deoxy-5'-methylthioadenosine phosphorylase | Adenine | 1.7 Å nih.gov | 1CB0 wikipedia.org |

| Human 5'-deoxy-5'-methylthioadenosine phosphorylase | Methylthioadenosine and Sulfate | 1.7 Å nih.gov | 1CG6 wikipedia.org |

| Human 5'-deoxy-5'-methylthioadenosine phosphorylase | Butylthio-DADMe-Immucillin-A and Chloride | 1.96 Å rcsb.org | 5TC5 rcsb.org |

Spectroscopic Methods for Ligand Binding and Conformational Studies

The study of how 5'-Deoxy-5'-methylthioinosine interacts with biological macromolecules and its three-dimensional structure in solution is fundamental to understanding its function. Various spectroscopic techniques are employed for this purpose, providing insights into binding events and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. rsc.org Techniques like 2D-NOESY and 2D-ROESY can identify spatial correlations, which are essential for determining the most probable conformations of a molecule. nih.gov For studying ligand binding, NMR can track chemical shift perturbations in the target protein or the ligand upon complex formation, allowing for the mapping of binding sites and calculation of binding affinities.

Fluorescence spectroscopy is another key method, particularly useful for its sensitivity. mdpi.com Changes in the intrinsic fluorescence of proteins, often from tryptophan or tyrosine residues, upon binding to a ligand like DMTI can be monitored. mdpi.com This can reveal binding constants, stoichiometry, and conformational changes in the protein. mdpi.com Synchronous fluorescence spectroscopy can further differentiate the local environment around these residues. mdpi.com

Other methods such as UV-Vis spectroscopy can monitor changes in the electronic environment of a molecule upon interaction, while FT-IR spectroscopy provides information on changes in vibrational modes, which can be indicative of binding or conformational shifts. mdpi.com

Table 1: Spectroscopic Techniques for Ligand Binding and Conformational Analysis

| Spectroscopic Method | Information Provided | Application in DMTI Research |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformational preferences, binding site mapping, affinity determination. rsc.orgnih.gov | Elucidating the solution structure of DMTI and identifying its binding interface with enzymes or receptors. |

| Fluorescence Spectroscopy | Binding constants (Ka), number of binding sites (n), quenching mechanisms, conformational changes. mdpi.com | Quantifying the affinity of DMTI for target proteins and observing protein conformational changes upon binding. |

| UV-Visible (UV-Vis) Spectroscopy | Formation of ground-state complexes, changes in the chromophore environment. mdpi.com | Detecting the interaction between DMTI and its biological targets. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in functional group vibrations, secondary structure alterations in proteins. mdpi.com | Assessing changes in the secondary structure of a target protein when DMTI binds. |

| Raman Spectroscopy | Vibrational, rotational, and other low-frequency modes; structural fingerprinting. mdpi.com | Investigating structural changes and dimerization or aggregation phenomena related to DMTI interactions. mdpi.com |

Genetic Engineering and Mutagenesis for Pathway Dissection and Enzyme Function Elucidation

Genetic engineering and mutagenesis are indispensable tools for dissecting the metabolic pathways involving DMTI and for clarifying the specific roles of enzymes. These techniques allow researchers to manipulate the genetic makeup of cells or organisms to observe the resulting biochemical consequences.

Site-directed mutagenesis involves altering the coding sequence of a gene to produce an enzyme with a specific amino acid substitution. This technique can be used to identify key residues in an enzyme's active site that are critical for binding or catalysis of DMTI or its precursors. By comparing the activity of the wild-type enzyme with the mutant version, researchers can deduce the function of individual amino acids. nih.gov

Gene knockdown or knockout techniques, for instance using RNA interference (RNAi) or CRISPR-Cas9 systems, can reduce or eliminate the expression of a specific enzyme in a cell line. Studying the resulting metabolic shifts, such as the accumulation of DMTI or a decrease in a downstream metabolite, provides direct evidence for the enzyme's role in that specific pathway. For example, studies on human embryonic kidney cells (HEK293) with genetically engineered enzyme activities have been used to investigate the metabolism of related thiopurines, revealing the complex roles of enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov

These genetic approaches can uncover previously unknown functions or regulatory mechanisms. A classic example involves the characterization of a defect in the pathway converting 5'-deoxy-5'-methylthioadenosine (a precursor to DMTI) to methionine in a subline of a human colon carcinoma. nih.gov By using cell extracts and adding back purified protein fractions, researchers identified a specific enzymatic deficiency, thereby dissecting a key step in the metabolic pathway. nih.gov

Table 2: Genetic and Mutagenesis Techniques in Enzyme Function Studies

| Technique | Description | Objective in DMTI Research |

|---|---|---|

| Site-Directed Mutagenesis | Introduction of specific point mutations into a gene to alter the amino acid sequence of the encoded enzyme. nih.gov | To identify critical amino acid residues in an enzyme's active site responsible for processing DMTI or its metabolites. |

| Gene Knockdown/Knockout | Reduction or complete elimination of the expression of a target gene (e.g., using CRISPR or RNAi). | To confirm the function of a specific enzyme in the DMTI metabolic pathway by observing the biochemical effect of its absence. |

| Enzyme Complementation Assay | Addition of purified enzymes to cell extracts or engineered cells lacking that enzyme to restore a metabolic function. nih.gov | To identify a specific missing or deficient enzyme in a metabolic pathway involving DMTI. nih.gov |

| Heterologous Expression | Expression of a gene encoding a metabolic enzyme in a host organism that does not naturally have it (e.g., bacteria, yeast). | To produce large quantities of a specific enzyme for in vitro characterization of its activity with DMTI as a substrate. |

In Vitro and Ex Vivo Model Systems for Metabolic and Functional Studies

In vitro and ex vivo model systems are essential for studying the metabolic fate and functional effects of DMTI in a controlled environment, free from the complexities of a whole organism.

In vitro models utilize components of a biological system, such as subcellular fractions, purified enzymes, or cultured cells. Liver microsomes or hepatocytes are commonly used to study drug metabolism, and such systems are applicable for investigating the enzymatic conversion of DMTI. pharmaron.com Cultured human cell lines, such as those derived from colon carcinoma or leukemic cells, have been instrumental in elucidating the pathways that convert DMTI and its precursors into essential amino acids like methionine. nih.govresearchgate.net These studies often employ radiolabeled compounds to trace the metabolic fate of the molecule. nih.gov For functional studies, primary cell cultures, such as neurons or oligodendrocytes, can be used to assess the biological activities of DMTI-related compounds. plos.org

Human embryonic kidney cells (HEK293) are another versatile in vitro model, especially when genetically engineered to over- or under-express certain enzymes involved in purine metabolism, allowing for detailed investigation of specific metabolic routes. nih.gov Furthermore, cell-free extracts provide a simplified system containing the necessary enzymes for a particular pathway, allowing researchers to study specific biochemical conversions without the interference of intact cellular structures. nih.gov

Ex vivo studies, which involve tissues or cells taken directly from an organism and studied in an external environment, provide a bridge between in vitro and in vivo research. While not explicitly detailed in the provided context for DMTI itself, this approach allows for the study of metabolic processes in the context of intact tissue architecture, offering a more physiologically relevant model than isolated cells.

Table 3: Model Systems for Metabolic and Functional Analysis

| Model System | Type | Application in DMTI Research |

|---|---|---|

| Cultured Human Cell Lines | In Vitro | Studying metabolic conversion pathways (e.g., conversion to methionine in colon carcinoma or leukemic cells). nih.govresearchgate.net |

| Primary Cell Cultures | In Vitro | Assessing functional effects and biological activities (e.g., neuroprotective effects of related compounds on primary neurons). plos.org |

| Hepatocytes | In Vitro | Investigating the metabolic fate and quantification of metabolites of related thiopurines. units.it |

| Cell-Free Extracts | In Vitro | Characterizing specific enzymatic steps in a metabolic pathway by providing a soluble mixture of cellular enzymes. nih.gov |

| Genetically Engineered Cells (e.g., HEK293) | In Vitro | Dissecting the role of specific enzymes in thiopurine metabolism by controlling their expression levels. nih.gov |

Therapeutic and Biotechnological Potential of 5 Deoxy 5 Methylthioinosine and Its Metabolic Enzymes

Enzyme Inhibitors as Targeted Agents

The targeted inhibition of specific enzymes within metabolic pathways provides a powerful strategy for therapeutic development. By blocking the function of key enzymes, it is possible to selectively disrupt disease processes, such as the proliferation of cancer cells or the growth of pathogens.

Development of Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors for Therapeutic Applications

Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, responsible for the breakdown of purine nucleosides like inosine (B1671953) and guanosine (B1672433). patsnap.comontosight.ai Inhibiting PNP leads to the accumulation of its substrates, which can be toxic to certain cell types, particularly T-cells. ontosight.ai This selective toxicity forms the basis for the development of PNP inhibitors as therapeutic agents for a range of diseases. patsnap.comontosight.ai

Oncology: A primary application of PNP inhibitors is in the treatment of T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL). patsnap.comuochb.cznih.gov In these cancers, malignant T-cells proliferate uncontrollably. PNP inhibitors can selectively induce apoptosis in these cancerous T-cells, thereby reducing the tumor burden and improving patient outcomes. patsnap.com Forodesine (also known as BCX-1777) and Immucillin-H are examples of potent PNP inhibitors that have been investigated in clinical trials for hematological malignancies. ontosight.ai

Autoimmune Diseases: The ability of PNP inhibitors to modulate the immune system also makes them promising candidates for treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis. patsnap.com In these conditions, the immune system mistakenly attacks the body's own tissues. By suppressing the activity of overactive T-cells, PNP inhibitors can help to alleviate inflammation and tissue damage. patsnap.com

Antiviral and Antiparasitic Applications: The purine salvage pathway is also essential for the replication of certain viruses and parasites. patsnap.comuochb.cznih.gov For instance, some viruses, including HIV, depend on this pathway for their life cycle. patsnap.com By disrupting this pathway, PNP inhibitors can impede viral replication, offering a novel antiviral strategy. patsnap.com Similarly, research has shown that PNP inhibitors can be effective against parasites like Plasmodium falciparum, the causative agent of malaria, and bacteria such as Mycobacterium tuberculosis. uochb.cznih.gov Researchers have developed PNP inhibitors that show high selectivity for the pathogenic enzyme over the human equivalent, suggesting the potential for targeted antimicrobial therapies with reduced side effects. uochb.cz

| PNP Inhibitor | Therapeutic Application | Mechanism of Action |

| Forodesine (BCX-1777) | T-cell acute lymphoblastic leukemia (T-ALL) | Induces accumulation of deoxyguanosine, leading to T-cell apoptosis. ontosight.ai |

| Immucillin-H | Hematological malignancies | Potent inhibitor of PNP, leading to T-cell toxicity. ontosight.ai |

| Acyclic nucleoside phosphonates | T-cell malignancies, bacterial and parasitic infections | Inhibit human, Mycobacterium tuberculosis, and Plasmodium falciparum PNP. uochb.cznih.gov |

Methylthioinosine Phosphorylase (MTIP) Inhibitors as Potential Antimicrobial Strategies

Methylthioinosine phosphorylase (MTIP) is an enzyme found in some bacteria, such as Pseudomonas aeruginosa, that is involved in the catabolism of 5'-methylthioadenosine (MTA). nih.gov The pathway in P. aeruginosa involves the deamination of MTA to MTI, which is then phosphorolyzed by MTIP to hypoxanthine (B114508). nih.gov This pathway is distinct from the one in mammals, making MTIP an attractive target for the development of novel antimicrobial agents. nih.govpatsnap.com

Inhibitors of MTIP have the potential to disrupt the metabolism of bacterial pathogens that rely on this enzyme, without affecting the host's cells. nih.govpatsnap.com Research has identified potent, tight-binding transition state analogue inhibitors of P. aeruginosa MTIP with dissociation constants in the picomolar range. nih.gov The specificity of these inhibitors for the bacterial enzyme over related human enzymes, like PNP, suggests that they could be developed into selective antimicrobial drugs. nih.gov The association of MTA metabolism with quorum sensing in bacterial pathogens further highlights the potential of MTIP inhibitors as a therapeutic strategy. nih.gov

Modulation of Methionine Salvage Pathway for Disease Intervention

The methionine salvage pathway is a crucial metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine (SAM), a universal methyl group donor, to regenerate the essential amino acid methionine. ontosight.ainormalesup.org This pathway is vital for maintaining cellular homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer, neurological disorders, and cystic fibrosis. ontosight.aiatsjournals.org

Modulating the activity of enzymes within this pathway, such as 5'-methylthioadenosine phosphorylase (MTAP), which is also involved in MTI metabolism, presents a therapeutic opportunity. For example, many cancers exhibit a deficiency in MTAP, making them potentially vulnerable to strategies that exploit this metabolic defect. One approach involves the administration of MTA or its analogs in combination with other chemotherapeutic agents. In healthy cells with functional MTAP, MTA is salvaged, while in cancer cells lacking MTAP, the accumulation of MTA can have anti-proliferative effects. researchgate.net

Furthermore, the methionine salvage pathway has been identified as a potential therapeutic target in cystic fibrosis airways disease. atsjournals.org Research has also shown that variations in the expression of enzymes in this pathway can influence inflammatory cell death, suggesting a role in inflammatory diseases. pnas.org

Role in Understanding and Manipulating Cellular Metabolism for Biotechnological Applications

Beyond its therapeutic potential, 5'-Deoxy-5'-methylthioinosine and its metabolic enzymes are valuable tools for understanding and manipulating cellular metabolism for biotechnological purposes. The enzymes of the methionine salvage pathway, for instance, have applications in the synthesis of valuable biomolecules.

S-methyl-5'-thioadenosine phosphorylase (MTAP) is crucial for the salvage pathway of adenine (B156593) synthesis. Its enzymatic activity can be harnessed for the biotechnological production of nucleosides and their analogs, which are used in the development of antiviral and anticancer therapies. The development of more stable, hyperthermostable variants of MTAP could enhance its industrial applicability, leading to more efficient and cost-effective production processes for these important compounds.

Furthermore, the study of MTI and related compounds in different organisms reveals a diversity of metabolic pathways. For example, some bacteria utilize an anaerobic methionine salvage pathway that is coupled to ethylene (B1197577) formation. pnas.org Understanding these alternative metabolic routes can open up new avenues for metabolic engineering and the production of biofuels and other valuable chemicals.

Research on Analogs and Derivatives of this compound as Biochemical Probes or Therapeutic Leads

The synthesis and study of analogs and derivatives of this compound provide valuable insights into enzyme function and can lead to the discovery of new therapeutic agents. By systematically modifying the structure of MTI, researchers can probe the active sites of its metabolic enzymes and identify compounds with enhanced inhibitory activity or other desirable properties.

For instance, structural analogs of 5'-methylthioadenosine (MTA), a closely related compound, have been investigated as both substrates and inhibitors of MTA phosphorylase. nih.gov One such analog, 5'-deoxy-5'-methylthiotubercidin (MTT), was found to be a potent inhibitor of the enzyme and also demonstrated the ability to inhibit lymphocyte transformation, highlighting its potential as an immunomodulatory agent. nih.gov

Halogenated analogs of MTA have also been synthesized and studied. nih.gov These compounds can act as substrates for MTAP, leading to the release of cytotoxic bases within cancer cells. nih.govnih.gov This "prodrug" approach allows for the targeted delivery of a therapeutic agent to cells that express MTAP. For example, 5'-bromo-5'-deoxyadenosine (B14136839) and 5'-iodo-5'-deoxyadenosine (B14344) were shown to be more cytotoxic to cell lines containing MTAP compared to those deficient in the enzyme. nih.gov Similarly, 2-fluoroadenine-containing analogs of MTA were highly effective at inhibiting the growth of cancer cells with functional MTAP and adenine phosphoribosyltransferase (APRT). nih.gov

Q & A

What are the established synthetic routes for 5'-Deoxy-5'-methylthioinosine, and how can reaction efficiency be optimized?

Basic Research Question

this compound is synthesized via nucleoside modification strategies, typically involving phosphoramidite chemistry. A common approach includes substituting the 5'-hydroxy group of inosine with a methylsulfanyl moiety using sulfur nucleophiles under controlled conditions . Reaction efficiency can be enhanced by optimizing protecting group strategies (e.g., tert-butyldimethylsilyl for ribose protection) and employing catalysts like 1H-tetrazole to accelerate phosphoramidite coupling. Post-synthetic deprotection with iodotrimethylsilane ensures high yields while minimizing side reactions . Purification via reverse-phase HPLC or ion-pair chromatography is critical for isolating the target compound from byproducts .

How does this compound participate in the methionine salvage pathway, and what experimental models are used to study this?

Basic Research Question

this compound is a substrate for 5'-methylthioadenosine phosphorylase (MTAP), which cleaves it into adenine and 5-methylthio-D-ribose-1-phosphate. This reaction is a key step in the methionine salvage pathway, recycling adenine for polyamine biosynthesis . Experimental models include:

- Enzyme kinetics assays : MTAP activity is measured using UV spectrophotometry to track adenine release at 260 nm .

- Knockout cell lines : MTAP-deficient mammalian cells (e.g., human leukemic cells) are used to study metabolic flux disruptions .

- Isotopic labeling : C-labeled this compound traces metabolic incorporation into polyamines .

What analytical techniques are most effective for characterizing the purity and structure of this compound in research settings?

Basic Research Question

Key techniques include:

- 1H-NMR : Confirms substitution at the 5'-position via disappearance of the ribose 5'-OH proton (~4.3 ppm) and appearance of methylsulfanyl protons (~2.1 ppm) .

- LC-MS (Ion-pair) : Validates molecular weight (297.34 g/mol) and purity (>95%) while detecting trace impurities .

- X-ray crystallography : Resolves the ribose conformation and sulfur-carbon bond geometry, as demonstrated for homologs like 5'-Deoxy-5'-methylthioadenosine .

How do structural modifications of this compound influence its metabolic stability and interaction with target enzymes?

Advanced Research Question

Modifications such as methylenephosphonate substitution at the 5'-position (e.g., 5'-CH-P analogs) enhance metabolic stability by resisting phosphatase cleavage . However, these alterations reduce binding affinity to MTAP due to steric hindrance and altered charge distribution . Methodologies to assess this include:

- Enzymatic resistance assays : Incubate analogs with alkaline phosphatase and quantify residual compound via HPLC .

- Surface plasmon resonance (SPR) : Measures binding kinetics between modified nucleosides and MTAP .

- Molecular docking : Predicts steric clashes using crystal structures of MTAP (e.g., PDB 1LI3) .

What are the challenges in elucidating the substrate specificity of MTAP enzymes toward this compound across different species?

Advanced Research Question

MTAP substrate specificity varies significantly; for example, Sulfolobus sulfataricus expresses two isoforms: SsMTAP I (broad specificity) and SsMTAP II (MTA-specific) . Key challenges include:

- Heterologous expression : Cloning MTAP orthologs in E. coli for kinetic profiling .

- Mutagenesis studies : Identifying residues like Lys143 (human MTAP) that mediate adenine recognition through alanine-scanning .

- Comparative crystallography : Structural alignment of MTAP active sites from thermophiles (e.g., Sulfolobus) versus mesophiles reveals divergent substrate-binding pockets .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in activity (e.g., pro-apoptotic vs. proliferative effects) often stem from:

- Cell-type specificity : MTA inhibits melanoma growth but promotes polyamine salvage in leukemic cells .

- Concentration gradients : Dose-response curves (0.1–100 μM) differentiate cytostatic vs. cytotoxic effects .

- Metabolic profiling : LC-MS-based metabolomics identifies competing pathways (e.g., MTA conversion to methionine vs. adenine incorporation into DNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.